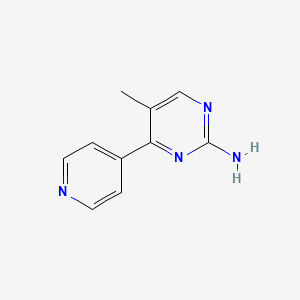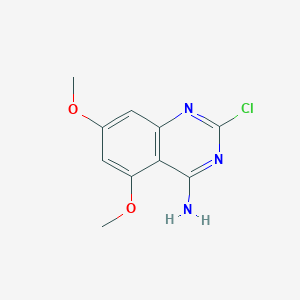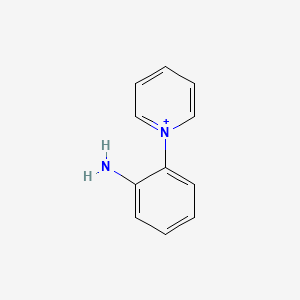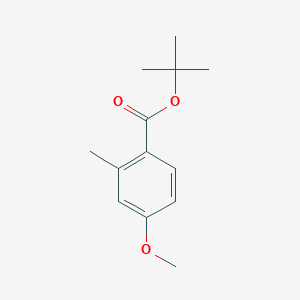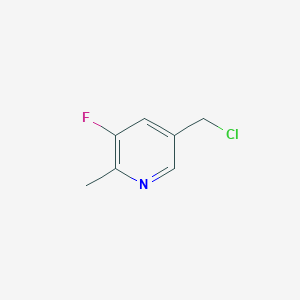
5-(Chloromethyl)-3-fluoro-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-fluoro-2-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a chloromethyl group at the 5th position, a fluorine atom at the 3rd position, and a methyl group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-fluoro-2-methylpyridine typically involves the chloromethylation of 3-fluoro-2-methylpyridine. One common method includes the reaction of 3-fluoro-2-methylpyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective formation of the chloromethyl group at the 5th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 5-formyl-3-fluoro-2-methylpyridine or 5-carboxy-3-fluoro-2-methylpyridine.
Reduction: Formation of 5-methyl-3-fluoro-2-methylpyridine.
Applications De Recherche Scientifique
5-(Chloromethyl)-3-fluoro-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chloromethyl)-2-methylpyridine
- 3-Fluoro-2-methylpyridine
- 5-(Chloromethyl)-3-fluoropyridine
Uniqueness
5-(Chloromethyl)-3-fluoro-2-methylpyridine is unique due to the presence of both a fluorine atom and a chloromethyl group on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atom enhances the compound’s stability and lipophilicity, while the chloromethyl group provides a reactive site for further chemical modifications.
Propriétés
Formule moléculaire |
C7H7ClFN |
|---|---|
Poids moléculaire |
159.59 g/mol |
Nom IUPAC |
5-(chloromethyl)-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3H2,1H3 |
Clé InChI |
FQDDMBRNHYRAFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=N1)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)

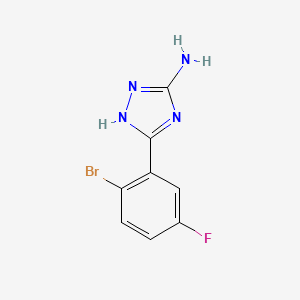
![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)
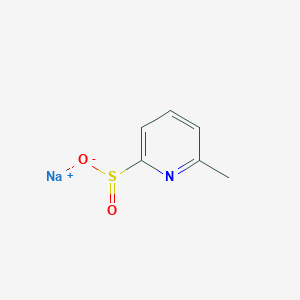

![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)
